![molecular formula C11H9NO2S B569697 2-(Phenoxymethyl)thiazole-4-carbaldehyde CAS No. 1082576-04-2](/img/structure/B569697.png)
2-(Phenoxymethyl)thiazole-4-carbaldehyde
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Overview
Description
2-(Phenoxymethyl)thiazole-4-carbaldehyde is a chemical compound with the molecular formula C₁₁H₉NO₂S and a molecular weight of 219.26 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-(Phenoxymethyl)thiazole-4-carbaldehyde is 1S/C11H9NO2S/c13-6-9-8-15-11(12-9)7-14-10-4-2-1-3-5-10/h1-6,8H,7H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(Phenoxymethyl)thiazole-4-carbaldehyde is a powder at room temperature . It has a molecular weight of 219.26 .Scientific Research Applications
Proteomics Research
“2-(Phenoxymethyl)thiazole-4-carbaldehyde” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and locations.
Synthesis of Biologically Active Compounds
This compound is used in the synthesis of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues . These compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity .
Antimicrobial Activity
The synthesized compounds, which include “2-(Phenoxymethyl)thiazole-4-carbaldehyde”, have shown significant antimicrobial activity . Among all the tested compounds, some possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively .
Antioxidant Activity
These compounds also demonstrated remarkable antioxidant activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .
Molecular Docking Studies
Molecular docking studies were conducted to evaluate the probable interactions with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme . These studies provide new insights for developing these new hybrids as potential antimicrobial agents .
Potential Inhibitors for SARS-CoV-2
The docking studies reveal that the compounds could be the best inhibitors for the novel SARS-CoV-2 virus and have more future in the discovery of potent drug candidates .
Synthesis of Benzothiazine N-acylhydrazones
“2-(Phenoxymethyl)thiazole-4-carbaldehyde” may be used as a reactant in the synthesis of Benzothiazine N-acylhydrazones . These compounds have potential antinociceptive and anti-inflammatory activity .
Management of Joint and Muscular Discomforts
Compounds containing “2-(Phenoxymethyl)thiazole-4-carbaldehyde” are used in the management of joint and muscular discomforts . A newly introduced non-steroidal drug, fentiazac, is used for this purpose .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include measures for prevention, response, storage, and disposal .
properties
IUPAC Name |
2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-6-9-8-15-11(12-9)7-14-10-4-2-1-3-5-10/h1-6,8H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFBPIWCVMQAMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=CS2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenoxymethyl)-1,3-thiazole-4-carbaldehyde |
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